molecular formula C9H16O4 B6173470 2-methoxy-2-(oxan-4-yl)propanoic acid CAS No. 2281379-21-1

2-methoxy-2-(oxan-4-yl)propanoic acid

Cat. No.: B6173470
CAS No.: 2281379-21-1
M. Wt: 188.2
InChI Key:
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Description

2-methoxy-2-(oxan-4-yl)propanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of propanoic acid, featuring a methoxy group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-(oxan-4-yl)propanoic acid typically involves the reaction of oxan-4-yl derivatives with methoxy-substituted propanoic acid precursors. One common method includes the esterification of oxan-4-yl alcohol with methoxyacetic acid under acidic conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency. The use of continuous flow reactors can also improve yield and purity by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxan-4-yl group can be reduced to form simpler alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of methoxy-substituted carboxylic acids.

    Reduction: Formation of oxan-4-yl alcohol derivatives.

    Substitution: Formation of various substituted propanoic acid derivatives.

Scientific Research Applications

2-methoxy-2-(oxan-4-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-methoxy-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electrostatic interactions, while the oxan-4-yl group can enhance the compound’s stability and solubility. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-2-(tetrahydrofuran-4-yl)propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxan ring.

    2-methoxy-2-(pyran-4-yl)propanoic acid: Features a pyran ring, differing in the oxygen atom’s position within the ring.

Uniqueness

2-methoxy-2-(oxan-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and oxan-4-yl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

2281379-21-1

Molecular Formula

C9H16O4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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